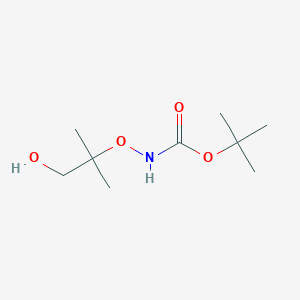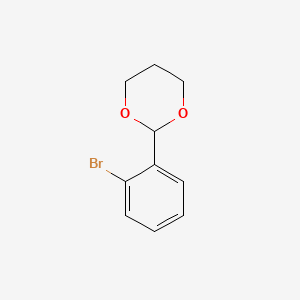
2-amino-6-(bromomethyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-(bromomethyl)benzoic acid: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon, and a bromomethyl group is attached to the sixth carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-(bromomethyl)benzoic acid typically involves the bromination of 2-amino-6-methylbenzoic acid. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually performed at a controlled temperature to ensure selective bromination at the methyl group, converting it to a bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 2-amino-6-(bromomethyl)benzoic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or nitric acid under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substitution reactions yield derivatives like 2-amino-6-(hydroxymethyl)benzoic acid or 2-amino-6-(aminomethyl)benzoic acid.
- Oxidation reactions produce compounds like 2-nitro-6-(bromomethyl)benzoic acid.
- Reduction reactions result in products such as 2-amino-6-(methyl)benzoic acid.
Scientific Research Applications
Chemistry: 2-amino-6-(bromomethyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. It may also find applications in materials science for the development of new functional materials.
Mechanism of Action
The mechanism of action of 2-amino-6-(bromomethyl)benzoic acid depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the amino group can participate in various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
2-amino-6-methylbenzoic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-amino-6-chloromethylbenzoic acid: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may result in different reactivity and biological activity.
2-amino-6-(hydroxymethyl)benzoic acid: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its chemical and biological properties.
Uniqueness: 2-amino-6-(bromomethyl)benzoic acid is unique due to the presence of both an amino group and a bromomethyl group on the benzene ring
Properties
IUPAC Name |
2-amino-6-(bromomethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,4,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZOUAGMLGDWHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448869 |
Source


|
| Record name | 2-amino-6-(bromomethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632340-58-0 |
Source


|
| Record name | 2-amino-6-(bromomethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
